HDAC3 Inhibitory Potency of 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile
The compound demonstrates potent inhibition of human recombinant HDAC3 with an IC50 of 1.80 nM . This value surpasses the activity of the well-known class I HDAC inhibitor Entinostat (MS-275), which exhibits an IC50 of 290 nM for HDAC1 and 3.4 µM for HDAC3, indicating a high degree of potency against this specific isoform . The data indicates a preferential binding to HDAC3 compared to other isoforms common to the class.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.80 nM |
| Comparator Or Baseline | Entinostat (MS-275); IC50 = 290 nM (HDAC1), 3.4 µM (HDAC3) |
| Quantified Difference | Approximately 1900-fold more potent than Entinostat's HDAC3 activity |
| Conditions | HDAC Glo assay; Human recombinant HDAC3; 20 min incubation ; Cell-free assay |
Why This Matters
This level of potency is critical for projects requiring low nanomolar inhibition to minimize off-target effects and reduce effective dosages in cell-based or in vivo models.
- [1] BindingDB. BDBM50481803. Affinity Data: IC50 1.80nM for HDAC3. View Source
- [2] Saito, A. et al. (1999). A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors. PNAS, 96(8), 4592-4597. View Source
